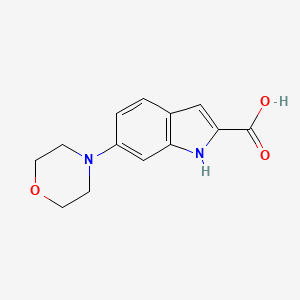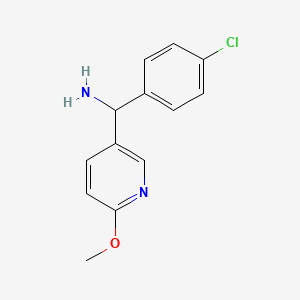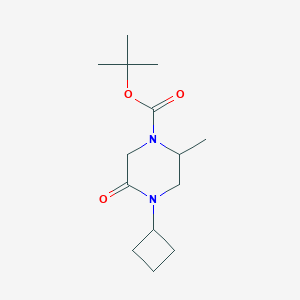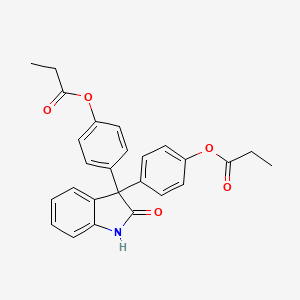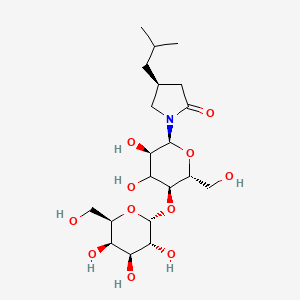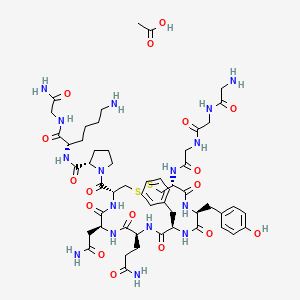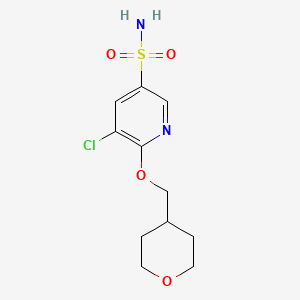
5-Chloro-6-(oxan-4-ylmethoxy)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(oxan-4-ylmethoxy)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(oxan-4-ylmethoxy)pyridine-3-sulfonamide typically involves the reaction of 5-chloro-6-hydroxypyridine-3-sulfonamide with oxan-4-ylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(oxan-4-ylmethoxy)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-(oxan-4-ylmethoxy)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(oxan-4-ylmethoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular pathways involved in cancer.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid
- 5-Chloro-6-(oxan-4-yloxy)pyridine-3-sulfonic acid
Uniqueness
5-Chloro-6-(oxan-4-ylmethoxy)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxan-4-ylmethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15ClN2O4S |
|---|---|
Molecular Weight |
306.77 g/mol |
IUPAC Name |
5-chloro-6-(oxan-4-ylmethoxy)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H15ClN2O4S/c12-10-5-9(19(13,15)16)6-14-11(10)18-7-8-1-3-17-4-2-8/h5-6,8H,1-4,7H2,(H2,13,15,16) |
InChI Key |
XJCWPFDABHDEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=N2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


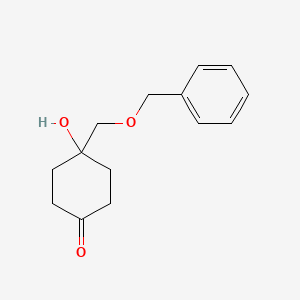
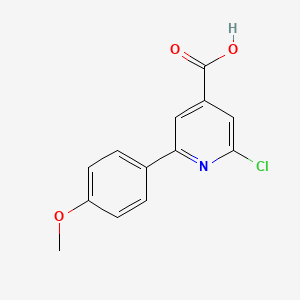

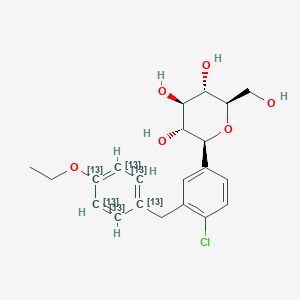
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
